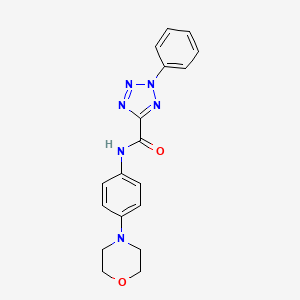

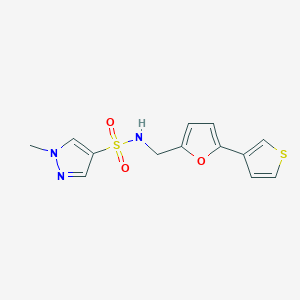

![molecular formula C13H10ClN3O2S B2729874 N-(4-氯苯基)-5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-甲酰胺 CAS No. 443329-32-6](/img/structure/B2729874.png)

N-(4-氯苯基)-5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a synthetic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves a reaction between easily available chalcones and benzamidine hydrochloride . This process is cost-effective and eco-friendly . The synthesized molecules were further evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .Molecular Structure Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The molecular structure of pyrimidines allows for a wide range of substitutions and derivatizations, leading to a diverse array of compounds with varying biological activities .Chemical Reactions Analysis

Pyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the specific substitutions and derivatizations. For example, the melting point of a related compound was reported to be between 234-236°C .科学研究应用

抗菌和生物活性

一些 N-(4-氯苯基)-5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-甲酰胺的衍生物已被合成并评估了其抗菌活性。Akbari 等人(2008 年)合成了一系列化合物,这些化合物与标准药物相比对细菌和真菌生长表现出显着的抑制作用,表明其作为抗菌剂的潜力。Gein 等人(2015 年)支持这一发现,他们合成了 N,5-二芳基-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-甲酰胺盐酸盐,其中一些表现出抗菌活性。这些研究表明,N-(4-氯苯基)-5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-甲酰胺的衍生物可能是开发新抗菌药物的有希望的候选者 (Akbari 等人,2008 年) (Gein 等人,2015 年)。

合成和化学性质

N-(4-氯苯基)-5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-甲酰胺衍生物的化学合成和性质已得到广泛研究。Peterlin-Mašič 等人(2000 年)专注于合成新的功能化咪唑并[2,1-b]噻唑和噻唑并[3,2-a]嘧啶,表明这些化合物在化学合成中的多功能性。他们的工作有助于理解化学行为和可以应用于该化学框架的潜在修饰,从而扩展了其在药物化学中的应用 (Peterlin-Mašič 等人,2000 年)。

作为生物制剂的潜力

除了抗菌活性外,一些衍生物还因其在各种能力下作为生物制剂的潜力而被探索。例如,Alam 等人(2010 年)合成了噻唑并[3,2-a]嘧啶衍生物并评估了它们的抗炎和镇痛活性,表明它们在治疗炎症和疼痛中的潜在用途。这项研究为这些化合物在抗菌作用之外的治疗应用中进一步探索开辟了途径 (Alam 等人,2010 年)。

作用机制

The key mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

未来方向

Given the wide range of biological activities exhibited by pyrimidine derivatives, there is significant potential for the development of new drugs based on this scaffold . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

N-(4-chlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-4,7H,5-6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNFHMOHTNGJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729791.png)

![2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2729793.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2729803.png)

![2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)